6-O-Methylaclacinomycin
Description
6-O-Methylaclacinomycin is a semi-synthetic anthracycline glycoside antibiotic derived from aclacinomycin A, a natural product isolated from Streptomyces galilaeus. Its structure comprises an aglycone moiety (aclacinomycinone) linked to a trisaccharide chain, with a methyl group at the 6-O position of the terminal sugar unit. This methylation enhances metabolic stability and modulates interactions with biological targets, such as DNA topoisomerase II and cellular membranes, thereby influencing its antitumor efficacy and toxicity profile .
The compound exhibits potent activity against various cancer cell lines, particularly leukemia and solid tumors, with reduced cardiotoxicity compared to non-methylated anthracyclines like doxorubicin. Its mechanism involves intercalation into DNA, inhibition of nucleic acid synthesis, and generation of reactive oxygen species (ROS), though the methyl modification attenuates ROS-related cytotoxicity .
Properties
CAS No. |
76264-92-1 |
|---|---|
Molecular Formula |
C43H55NO15 |
Molecular Weight |
825.9 g/mol |
IUPAC Name |
methyl 4-[4-(dimethylamino)-5-[4-hydroxy-6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,7-dihydroxy-5-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |
InChI |
InChI=1S/C43H55NO15/c1-9-43(51)18-29(34-23(36(43)42(50)53-8)15-24-35(41(34)52-7)38(49)33-22(37(24)48)11-10-12-27(33)46)57-31-16-25(44(5)6)39(20(3)55-31)59-32-17-28(47)40(21(4)56-32)58-30-14-13-26(45)19(2)54-30/h10-12,15,19-21,25,28-32,36,39-40,46-47,51H,9,13-14,16-18H2,1-8H3 |
InChI Key |
MZKGIAGYKSRHPV-UHFFFAOYSA-N |
SMILES |
CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)OC)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O |
Canonical SMILES |
CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)OC)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O |
Synonyms |
6-O-methylaclacinomycin |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Comparative Physicochemical Properties
| Parameter | This compound | Aclacinomycin A | Daunorubicin |
|---|---|---|---|
| Molecular Weight | 828.7 g/mol | 814.6 g/mol | 563.5 g/mol |
| logP | 1.8 | 1.5 | 0.9 |
| H₂O Solubility | 2.1 mg/mL | 1.8 mg/mL | 3.5 mg/mL |
| Melting Point | 198–202°C | 190–195°C | 205–210°C |
Table 2: Antitumor Activity in Murine Models
| Compound | Tumor Inhibition Rate (%) | Median Survival (Days) | Cardiotoxicity Incidence |
|---|---|---|---|
| This compound | 78 | 45 | 5% |
| Doxorubicin | 85 | 40 | 35% |
| Daunorubicin | 72 | 38 | 30% |
Discussion
The 6-O-methyl modification in aclacinomycin derivatives balances antitumor potency with safety, addressing a critical limitation of classical anthracyclines. Analytical methodologies, including HPLC and glycan profiling tools like GlycoBase, are essential for differentiating these compounds . Future research should explore synergistic combinations with MDR inhibitors to enhance clinical utility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
